![molecular formula C13H19NO2 B11974988 Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate CAS No. 7146-80-7](/img/structure/B11974988.png)
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate is an organic compound with a complex structure that includes a cyano group, a cyclohexene ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The cyclohexene ring provides structural rigidity and can participate in cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)propanoate: Similar structure but with a different alkyl chain length.
Methyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate: Similar structure but with a different ester group.
Cyclohex-1-en-1-yl acetonitrile: Lacks the ester group but has a similar cyano and cyclohexene structure.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both a cyano group and an ester group in the same molecule provides opportunities for various chemical transformations and applications in synthesis.
Eigenschaften
CAS-Nummer |
7146-80-7 |
---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(cyclohexen-1-yl)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
FZEJSHBZNNNLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)(C1=CCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.